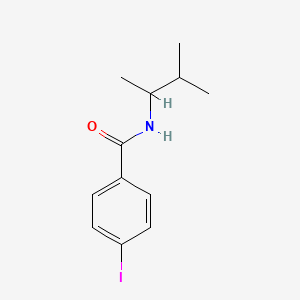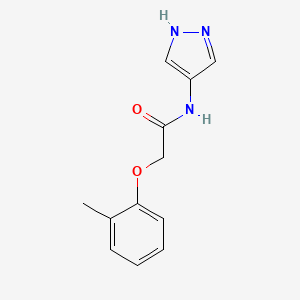![molecular formula C48H36N4O4Zn B14911258 [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc is a zinc porphyrin complex. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This specific compound is characterized by the presence of four methoxyphenyl groups attached to the porphyrin ring, coordinated to a central zinc ion. It is known for its unique photophysical and photochemical properties, making it valuable in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc typically involves the reaction of 4-methoxybenzaldehyde with pyrrole under acidic conditions to form the porphyrin macrocycle. This is followed by the insertion of zinc into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Acidic catalysts like trifluoroacetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography or recrystallization to ensure high purity
Quality Control: Rigorous testing to ensure consistency and quality of the final product
化学反応の分析
Types of Reactions
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different oxidation states of zinc
Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring
Substitution: Substitution reactions can occur at the methoxyphenyl groups or the porphyrin ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Reducing Agents: Sodium borohydride, hydrazine
Solvents: Dichloromethane, chloroform, methanol
Major Products
Oxidation Products: Zinc porphyrin oxides
Reduction Products: Reduced zinc porphyrin complexes
Substitution Products: Various substituted porphyrin derivatives
科学的研究の応用
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc has numerous applications in scientific research:
作用機序
The mechanism of action of [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc involves:
Photophysical Properties: Absorbs light and undergoes electronic transitions, leading to the generation of excited states.
Photochemical Reactions: In the excited state, it can transfer energy to molecular oxygen, generating singlet oxygen, a reactive oxygen species.
Molecular Targets: Targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and cell death in photodynamic therapy.
類似化合物との比較
Similar Compounds
[5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc: Similar structure but with methoxycarbonyl groups instead of methoxy groups.
[5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc: Contains hydroxy groups, leading to different chemical reactivity and applications.
Uniqueness
The presence of methoxy groups in [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc imparts unique electronic properties, making it particularly effective in photodynamic therapy and as a catalyst in organic reactions .
特性
分子式 |
C48H36N4O4Zn |
|---|---|
分子量 |
798.2 g/mol |
IUPAC名 |
zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Zn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChIキー |
JVTZUBSRLYIOOA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




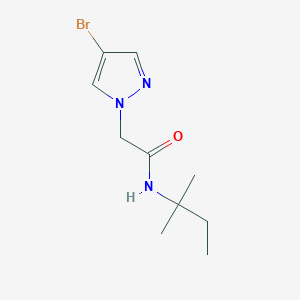

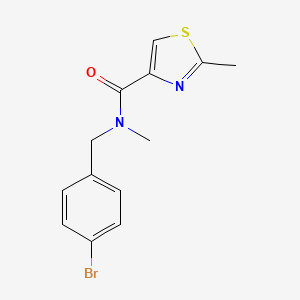
![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)
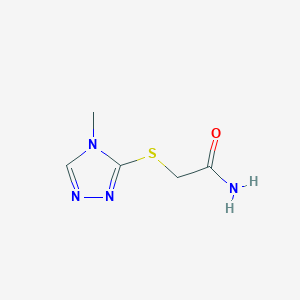

![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)
